Erinacerin A

Description

Contextualization within Natural Product Chemistry and Biomedical Sciences

Natural products have long been a cornerstone of drug discovery and biomedical research, offering a vast diversity of chemical structures and biological activities. mdpi.com Erinacerin A stands as a prominent example of a natural product with significant therapeutic potential, particularly in the field of neurodegenerative diseases. mdpi.comuni-giessen.de The exploration of such compounds from natural sources like fungi is a critical endeavor in the quest for novel therapeutic agents. mdpi.com

Overview of Hericium erinaceus as a Source Organism in Research

This compound is isolated from the medicinal mushroom Hericium erinaceus, also known as Lion's Mane. mdpi.comtandfonline.com This edible fungus has a long history of use in traditional Chinese medicine. mdpi.comcjnmcpu.com Modern scientific investigation has identified H. erinaceus as a rich source of bioactive secondary metabolites, including erinacines and hericenones. tandfonline.comcjnmcpu.com These compounds are found in both the fruiting bodies and the mycelium of the mushroom. tandfonline.comwiserpub.com The mycelia of H. erinaceus, in particular, are a primary source for the production of erinacines. uni-giessen.detandfonline.com

Classification of this compound within the Cyathane Diterpenoid and Isoindolinone Families

Chemically, this compound belongs to a class of compounds known as cyathane diterpenoids. mdpi.comnih.gov The defining feature of cyathane diterpenoids is a unique fused 5-6-7 tricyclic carbon skeleton. nih.govmdpi.com While erinacine A is a cyathane diterpenoid, the broader "erinacerin" group of compounds, distinct from the "erinacines," are characterized by an isoindolinone core. wiserpub.comresearchgate.netnih.gov It is important to note the distinction between erinacine A (a cyathane diterpenoid) and the erinacerins (isoindolinones). This article focuses on the cyathane diterpenoid, erinacine A.

| Family | Core Structure | Key Examples from H. erinaceus |

|---|---|---|

| Cyathane Diterpenoids | Fused 5-6-7 Tricyclic System | Erinacine A, Erinacine B, Erinacine C |

| Isoindolinones | Isoindolin-1-one (B1195906) moiety | Erinacerin E, Erinacerin F, Erinacerin W |

Significance of this compound in Neurotrophic and Neuroprotective Research

This compound is a potent stimulator of nerve growth factor (NGF) synthesis. uni-giessen.demdpi.comresearchgate.net NGF is a crucial protein for the growth, maintenance, and survival of neurons. researchgate.net The ability of this compound to enhance NGF production has positioned it as a compound of significant interest for its potential in treating neurodegenerative disorders like Alzheimer's disease. uni-giessen.detandfonline.comtandfonline.com Research has demonstrated that erinacine A can increase NGF levels in specific regions of the rat brain, including the hippocampus and locus coeruleus. researchgate.nettandfonline.comnih.gov

Beyond its neurotrophic effects, erinacine A also exhibits neuroprotective properties. mdpi.comfrontiersin.org Studies have shown that it can protect neurons from cell death induced by various stressors. mdpi.comnih.gov For instance, erinacine A has been found to inhibit apoptosis (programmed cell death) in neuronal cells. mdpi.com This dual action of promoting neuronal growth and protecting against neuronal damage underscores the therapeutic potential of erinacine A in the context of neurological health. frontiersin.org

Detailed Research Findings

Numerous studies have delved into the specific mechanisms and effects of erinacine A. In vitro studies using cultured mouse astroglial cells have shown that erinacine A significantly stimulates the secretion of NGF. tandfonline.com Furthermore, erinacine A has been observed to promote neurite outgrowth in PC12 cells, a cell line commonly used in neurological research. mdpi.comnih.gov This effect is mediated through the activation of key signaling pathways, such as the TrkA/Erk1/2 pathway. nih.gov

In vivo animal studies have further substantiated the neurotrophic effects of erinacine A. Oral administration of erinacine A to rats resulted in increased levels of NGF and catecholamines in the central nervous system. researchgate.netnih.gov These findings suggest that erinacine A can cross the blood-brain barrier, a critical characteristic for any centrally acting therapeutic agent. tandfonline.com The observed increase in NGF in the hippocampus is particularly relevant, as this brain region is vital for memory formation. researchgate.net

| Study Type | Model System | Key Finding | Reference |

|---|---|---|---|

| In Vitro | Mouse Astroglial Cells | Stimulates NGF secretion. | tandfonline.com |

| In Vitro | PC12 Cells | Promotes neurite outgrowth via TrkA/Erk1/2 pathway. | mdpi.comnih.gov |

| In Vivo | Rats | Increases NGF and catecholamine levels in the brain. | researchgate.netnih.gov |

| In Vivo | Rat model of traumatic optic neuropathy | Exhibits neuroprotective effects by suppressing apoptosis and neuroinflammation. | mdpi.com |

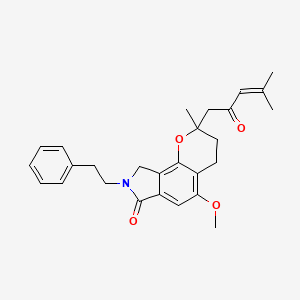

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H31NO4 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-8-(2-phenylethyl)-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one |

InChI |

InChI=1S/C27H31NO4/c1-18(2)14-20(29)16-27(3)12-10-21-24(31-4)15-22-23(25(21)32-27)17-28(26(22)30)13-11-19-8-6-5-7-9-19/h5-9,14-15H,10-13,16-17H2,1-4H3 |

InChI Key |

VSETXQQLPHMGQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)CC1(CCC2=C(C=C3C(=C2O1)CN(C3=O)CCC4=CC=CC=C4)OC)C)C |

Synonyms |

erinacerin A |

Origin of Product |

United States |

Origin, Isolation, and Structural Elucidation Studies of Erinacerin a

Discovery and Isolation from Hericium erinaceus Mycelia and Fruiting Bodies

Erinacerin A was first isolated from the fruiting bodies of Hericium erinaceus jst.go.jpresearchgate.net. This discovery placed it within a class of isoindolin-1-one (B1195906) derivatives also found in this mushroom. The isolation process for similar compounds, such as Erinacerin W from the mycelia, typically involves extraction with a solvent like ethanol, followed by partitioning and chromatographic techniques to purify the individual compounds nih.govmdpi.com. For instance, the extraction of Erinacerin W involved refluxing freeze-dried mycelia with 95% ethanol, followed by concentration and partitioning of the extract. Further purification was achieved using column chromatography on silica (B1680970) gel and Cosmosil C18-OPN nih.gov. Similarly, the isolation of other erinacerins, designated C through L, has been accomplished from solid cultures of H. erinaceus acs.org. More recently, new isoindolinones, Erinacerins M and N, have also been isolated from the fruiting bodies of this fungus researchgate.net.

Early Structural Characterization through Spectroscopic Techniques (e.g., NMR, MS, HRMS)

The structural elucidation of erinacerins, including this compound, has been heavily reliant on a suite of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) and Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), are pivotal in determining the molecular structure of these natural products nih.govacs.orgnih.gov.

For example, in the characterization of the related Erinacerin W, HRMS was used to determine its molecular formula as C₂₄H₃₁NO₇ nih.gov. NMR spectroscopy revealed the presence of an isoindolinone skeleton, characterized by specific chemical shifts for aromatic protons, olefinic groups, and carbonyl carbons nih.gov. Detailed 2D NMR experiments like COSY and HMBC are instrumental in establishing the connectivity of atoms within the molecule nih.gov. While the specific spectral data for this compound's initial characterization are detailed in its discovery publication, the methodologies are consistent with those used for other members of the erinacerin class acs.orgresearchgate.netresearchgate.net.

Table 1: Spectroscopic Techniques for Erinacerin Characterization

| Technique | Purpose |

|---|---|

| ¹H NMR | Determines the number and type of hydrogen atoms. |

| ¹³C NMR | Determines the number and type of carbon atoms. |

| COSY | Shows correlations between coupled protons. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Shows correlations between protons and carbons over two or three bonds. |

Stereochemical Assignments and Racemic Nature of this compound

A significant finding in the study of this compound is its occurrence as a racemic mixture jst.go.jp. A racemate is an equimolar mixture of a pair of enantiomers, which are molecules that are non-superimposable mirror images of each other. The initial report on this compound identified it as such, a characteristic that distinguishes it from some other chiral natural products that are found in an enantiomerically pure form jst.go.jp. The determination of the absolute configurations of other erinacerins, such as E, F, K, and L, has been achieved by comparing their specific optical rotations with those of synthesized phthalimidine derivatives acs.org. However, for this compound, it was concluded to exist naturally as a racemate jst.go.jp.

Comparative Analysis with Co-occurring Metabolites (Erinacines, Hericenones, other Erinacerins)

Hericium erinaceus is a rich source of diverse secondary metabolites, and this compound is one of several distinct classes of compounds isolated from this mushroom. A comparative analysis of their chemical structures reveals significant differences.

Erinacines , such as Erinacine A, are cyathane-type diterpenoids primarily isolated from the mycelia of H. erinaceus. Their core structure is a complex fused ring system that is biosynthetically distinct from the erinacerins nih.govnih.gov.

Hericenones , for example, Hericenone A, are aromatic compounds characterized by a resorcinol (B1680541) core attached to a geranyl group or a related derivative. These compounds are typically found in the fruiting bodies of the mushroom nih.gov.

Other Erinacerins share the same fundamental isoindolin-1-one skeleton as this compound but differ in the substituents attached to this core structure acs.orgnih.gov. For instance, Erinacerin W has a (2E,6E)-8-(2-(1-carboxy-3-methylbutyl)-4,6-dihydroxy-1-oxoisoindolin-5-yl)-2,6-dimethylocta-2,6-dienoic acid structure nih.gov. The variations in side chains and functional groups across the erinacerin family contribute to a diversity of chemical properties.

Table 2: Comparison of Major Metabolite Classes in Hericium erinaceus

| Compound Class | Core Chemical Structure | Primary Source in Fungus | Example Compound |

|---|---|---|---|

| Erinacerins | Isoindolin-1-one | Fruiting Bodies/Mycelia | This compound |

| Erinacines | Cyathane Diterpenoid | Mycelia | Erinacine A |

| Hericenones | Aromatic (Resorcinol-based) | Fruiting Bodies | Hericenone A |

Biosynthetic Pathways and Mechanistic Elucidation of Erinacerin a

Proposed Polyketide and Mevalonate (B85504) Pathways in Cyathane Diterpenoid Biosynthesis

The biosynthesis of cyathane diterpenoids like erinacerin A is a hybrid process, drawing from both the polyketide and mevalonate pathways. thieme-connect.commdpi.comresearchgate.net The resorcinol (B1680541) ring portion of related compounds is thought to be derived from the polyketide pathway, starting from acetyl-CoA and malonyl-CoA. thieme-connect.commdpi.com Concurrently, the terpenoid backbone originates from the mevalonate pathway. researchgate.net This pathway synthesizes isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental building blocks of isoprenoids. mdpi.comechelon-inc.commdpi.com While the general framework of these pathways is established, detailed gene and enzyme-based studies for the specific synthesis of the geranyl-resorcinol moiety in this compound are still emerging. thieme-connect.com

Role of Geranylgeranyl Diphosphate (GGPP) as a Precursor

Geranylgeranyl diphosphate (GGPP), a 20-carbon isoprenoid, is the universal precursor for all diterpenoids, including the cyathane core of this compound. echelon-inc.comescholarship.orgmdpi.com GGPP is synthesized through the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase (GGPPS). echelon-inc.commdpi.comnih.govfrontiersin.org This crucial intermediate then undergoes a series of complex cyclization reactions to form the characteristic 5-6-7 tricyclic skeleton of cyathane diterpenoids. escholarship.orgnih.gov The enzyme EriG, a UbiA-type terpene synthase found in the eri gene cluster, is responsible for catalyzing the formation of this cyathane skeleton from GGPP. nih.gov

Key Enzymatic Steps and Identified Enzymes (e.g., FAD-dependent oxidases, NADP(H)-dependent reductases)

The biosynthesis of this compound from the initial cyathane scaffold involves a series of oxidative and reductive tailoring steps catalyzed by specific enzymes. The eri biosynthetic gene cluster in H. erinaceus encodes several key enzymes that have been identified and characterized. nih.govresearchgate.net

These include:

Cytochrome P450 monooxygenases (CYPs) : The eri cluster contains genes for several P450 enzymes, such as EriA, EriC, and EriI, which are responsible for hydroxylating the cyathane core at specific positions. nih.govresearchgate.net

FAD-dependent oxidases : An unclustered FAD-dependent oxidase, EriM, has been identified as responsible for the formation of the allyl aldehyde group, a key structural feature in many erinacines. nih.govnih.gov These oxidoreductases utilize FAD as a cofactor to catalyze redox reactions. nih.govebi.ac.ukmdpi.com

NADP(H)-dependent reductases : Several new NADP(H)-dependent reductases, including EriB, EriO, and EriP, have been identified and are involved in the reduction steps during the biosynthesis of cyathanes. nih.govnih.govresearchgate.net These enzymes belong to a broad family of pyridine (B92270) nucleotide-disulphide oxidoreductases. ebi.ac.uk

The coordinated action of these enzymes, along with others like a UDP-glycosyltransferase (EriJ) for xylosylation, orchestrates the intricate biosynthetic pathway leading to the diverse array of erinacine compounds. nih.govresearchgate.net

Investigated Biosynthetic Intermediates (e.g., Cyatha-3,12-diene, o-Orsellinaldehyde)

Several key intermediates in the this compound biosynthetic pathway have been isolated and identified, providing crucial insights into the sequence of reactions.

Table 1: Key Biosynthetic Intermediates

| Intermediate | Role in Biosynthesis | Reference |

| Cyatha-3,12-diene | A foundational hydrocarbon precursor for cyathane diterpenoids, formed from the cyclization of GGPP. tandfonline.comresearchgate.netnih.gov | tandfonline.comresearchgate.net |

| o-Orsellinaldehyde | A polyketide-derived aromatic compound proposed as a precursor for the resorcinol moiety found in related compounds. thieme-connect.commdpi.com | thieme-connect.commdpi.com |

| Erinacine Q | A direct precursor to erinacine P, which in turn is a parent precursor for other erinacines like A and C. cybermedlife.euresearchgate.net | cybermedlife.euresearchgate.net |

| Erinacine P | An early metabolite in the cyathane xyloside family that can be converted to erinacines A and B. cybermedlife.euresearchgate.net | cybermedlife.euresearchgate.net |

The identification of these intermediates, often through feeding experiments with labeled precursors and analysis of mutant strains, has been instrumental in piecing together the biosynthetic puzzle of this compound. cybermedlife.euresearchgate.net

Divergent Tailoring Pathways Leading to this compound and Analogues

Following the formation of the core cyathane skeleton, a series of divergent tailoring reactions lead to the vast structural diversity observed in the erinacine family. These pathways involve a combination of enzymatic and non-enzymatic reactions. nih.govresearchgate.net The hydroxylation patterns on the cyathane ring, the oxidation state of various carbon atoms, and the nature of the glycosylation all contribute to the final structure.

For instance, erinacine Q is a direct substrate for the biosynthesis of erinacine P. researchgate.net Erinacine P, in turn, can be biomimetically converted to erinacines A and B. cybermedlife.eu This demonstrates a branching point in the pathway where a single intermediate can be modified in different ways to produce multiple final products. The substrate composition of the growth media can also influence which pathway is favored, leading to different ratios of erinacine analogues being produced. nih.gov

Biotransformation Studies of this compound Precursors or Derivatives

Biotransformation studies using microorganisms have been employed to explore the modification of erinacine precursors and to generate novel analogues. In one study, erinacine E was transformed by Caladariomyces fumago to a new analogue, CP-412,065, with a 29% conversion rate. tandfonline.comfungalbiotec.org

Furthermore, feeding experiments with labeled precursors have been crucial in elucidating biosynthetic relationships. For example, the biotransformation of labeled erinacine Q into erinacine C via erinacine P was demonstrated in H. erinaceum using 13C-labeled glucose. cybermedlife.euresearchgate.net These studies not only help to confirm proposed biosynthetic steps but also offer a method for producing novel erinacine derivatives with potentially unique biological activities. researchgate.net

Synthetic Methodologies for Erinacerin a and Advanced Analogues

Total Synthesis Approaches for the Isoindolinone Scaffold

The construction of the central isoindolinone scaffold is a critical phase in the total synthesis of Erinacerin A. Researchers have devised multiple strategies to assemble this heterocyclic system.

One prominent and concise approach involves a three-step sequence commencing with a Mannich reaction using a commercially available hydroxybenzoate. acs.orgnih.govacs.org This is followed by a one-pot lactamization to furnish the isoindolinone core. acs.orgacs.orgresearchgate.net This method is noted for its efficiency in establishing the fundamental structure.

A more recent and innovative strategy employs the de novo construction of the benzenoid ring itself as the core of the synthesis. nih.govresearchgate.neta-z.lu This is achieved through a hexadehydro-Diels-Alder (HDDA) reaction, which assembles the isoindolinone scaffold from an acyclic precursor. nih.govthieme-connect.com This particular pathway has been successfully applied to the total synthesis of not only this compound but also the related natural products isohericerin (B12419946) and sterenin A. nih.govresearchgate.net

Furthermore, a divergent synthesis strategy has been reported that begins with a suitably functionalized 5′-oxidized geranyl phthalide (B148349). This common intermediate, formed via a Stille coupling, can be elaborated into a series of natural products, including this compound and Erinacerin B. acs.orgcolab.ws

Application of Hexadehydro-Diels-Alder (HDDA) Reactions in Core Structure Construction

The hexadehydro-Diels-Alder (HDDA) reaction represents a powerful tool for the de novo synthesis of the isoindolinone scaffold of this compound. nih.gova-z.lu This thermal, metal-free [4+2] cycloisomerization engages a 1,3-diyne with a diynophile to generate a highly reactive benzyne (B1209423) intermediate, which is then trapped to form the aromatic system. wisc.eduwikipedia.orgcarleton.edu

In the context of this compound synthesis, the key HDDA reaction utilized an unprecedented substrate design where an amide carbonyl group was conjugated to the 1,3-diyne component. nih.gova-z.lu The subsequent trapping of the generated benzyne intermediate efficiently constructs the core isoindolinone ring system. nih.gov This cascade process, combining benzyne formation and trapping, allows for the rapid assembly of complex benzenoid products from simple acyclic precursors. carleton.edu To install an essential phenolic hydroxyl group, a dimethylsilyl (-SiMe₂H) substituent was strategically employed to trigger a Fleming-Tamao-Kumada oxidation. nih.gova-z.lu

Copper-Catalyzed Methylboronation and Other Key Transformations

A significant breakthrough in the synthesis of this compound and its analogues was the development of a highly regioselective and efficient copper-catalyzed methylboronation of terminal alkynes. acs.orgnih.govacs.org This transformation was crucial for the mild and effective synthesis of the C5′-oxidized geranyl side chain found in isohericenone and this compound. acs.orgacs.org The reaction proceeds by treating a terminal alkyne with bis(pinacolato)diboron (B136004) (B₂(pin)₂) and methyl iodide in the presence of an N-heterocyclic carbene (NHC)-copper catalyst. acs.org

Beyond methylboronation, several other key transformations are pivotal to the successful synthesis of this compound.

Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used to connect the geranyl side chain to the isoindolinone core. acs.orgnih.govacs.orgresearchgate.net

Stille Coupling: In divergent synthetic approaches, the Stille reaction has been employed to link the phthalide core with the side chain to form a common intermediate for various hericenones and erinacerins. acs.orgcolab.ws

Mannich Reaction and Lactamization: As mentioned, a Mannich reaction followed by a one-pot lactamization provides a concise route to the isoindolinone precursor. acs.orgacs.orgresearchgate.net

The following table summarizes key transformations used in the synthesis of this compound and its precursors.

| Transformation | Reagents/Catalyst | Purpose | Reference(s) |

| Copper-Catalyzed Methylboronation | NHC-Cu, B₂(pin)₂, MeI | Synthesis of C5′-oxidized geranyl side chain | acs.org |

| Suzuki–Miyaura Coupling | Pd Catalyst | Attaching geranyl side chain to isoindolinone core | acs.org, acs.org |

| Hexadehydro-Diels-Alder (HDDA) | Thermal | De novo construction of the isoindolinone scaffold | nih.gov, a-z.lu |

| Mannich Reaction | Hydroxybenzoate, etc. | First step in a 3-step isoindolinone synthesis | acs.org, acs.org |

| Stille Coupling | Pd Catalyst | Formation of common phthalide intermediate | acs.org, colab.ws |

| Fleming-Tamao-Kumada Oxidation | -SiMe₂H trigger | Installation of phenolic hydroxyl group | nih.gov, a-z.lu |

Regioselective and Stereoselective Synthesis Challenges and Solutions

The synthesis of complex natural products like this compound invariably presents challenges related to regioselectivity and stereoselectivity. ethz.chyoutube.com A primary challenge in the synthesis of the side chain was achieving the correct installation of the methyl group and the boronate ester. The developed copper-catalyzed methylboronation of terminal alkynes provided an elegant solution, demonstrating high regioselectivity and stereoselectivity to form the desired cis-branched methyl alkenyl boronates. acs.org

In the HDDA approach, a key challenge was the design of a suitable substrate that would undergo the desired cyclization. The use of an unprecedented motif, with an amide carbonyl conjugated to the diyne, successfully addressed this challenge, enabling the efficient formation of the isoindolinone core. nih.gova-z.lu While not part of this compound's core, synthetic efforts toward the related cyathane diterpenoids highlight common stereochemical hurdles, such as controlling the diastereoselectivity of ring junctions, which have been overcome using methods like Prins-type reactions and ring-closing metathesis. nih.govacs.org

Development of Synthetic Routes for this compound Analogues and Derivatization Strategies

The development of synthetic routes has not been limited to this compound itself but has extended to a variety of its analogues. These efforts are crucial for creating systematic structure-activity relationship (SAR) studies. nih.govresearchgate.net

A highly effective strategy involves divergent synthesis from a common intermediate. One such approach utilized a 5′-oxidized geranyl phthalide, which served as a branching point to achieve the total synthesis of eight different natural products, including this compound, Erinacerin B, and various hericenones and hericenols. acs.org This highlights the efficiency of creating a library of related compounds from a single advanced precursor.

Similarly, concise total syntheses of isohericerin and isohericenone were developed alongside that of this compound, often sharing early-stage intermediates. acs.orgnih.govresearchgate.net The total synthesis of isohericerinol A and its regioisomer has also been accomplished, further expanding the accessible range of analogues for biological evaluation. nih.govresearchgate.net The ability to synthesize these analogues and derivatives is vital, as it allows for the exploration of the chemical space around the natural product, potentially leading to the discovery of compounds with enhanced or novel biological activities. thieme-connect.com

Efficiency and Yield Considerations in Laboratory-Scale Synthesis

The following table provides a comparative look at the efficiency of selected synthetic routes.

| Target Compound/Core | Key Strategy | Number of Steps (Overall/Key Stage) | Overall Yield | Reference(s) |

| Isoindolinone Core | Mannich/Lactamization | 3 steps | Not specified | acs.org, acs.org |

| Hericerin | (related isoindolinone) | 4 steps | 30% | researchgate.net |

| This compound | Divergent Synthesis (final step) | 1 step (from advanced intermediate) | 92% | thieme-connect.com |

| Allocyathin B₂ | (related diterpenoid) | 17 steps | >5% | acs.org, brandeis.edu |

Preclinical Pharmacological and Biological Activities of Erinacerin a

Neurotrophic and Neurogenerative Effects

Erinacerin A has demonstrated a range of activities that support neuronal health and regeneration, from stimulating the production of essential growth factors to promoting the physical extension of nerve cells.

This compound has been identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis, a critical protein for the survival, development, and function of neurons. In murine astroglial cells, erinacines, including this compound, have shown a greater ability to increase the mRNA expression of NGF than the positive control, epinephrine mdpi.com. Specifically, at a concentration of 1.0 mM, this compound, along with Erinacines B and C, significantly increased the secretion of NGF into the culture medium sciengine.com.

Interestingly, the effect of this compound on NGF synthesis appears to be cell-type specific. While it upregulates NGF levels in the rat locus coeruleus and hippocampus in vivo, one study reported that this compound did not stimulate NGF synthesis in PC12 cells mdpi.com. This suggests that in certain neuronal cell lines, this compound may enhance the potency of existing NGF rather than increasing its production mdpi.comnih.gov. Other related compounds, such as Erinacine P and Q, have also been noted for their ability to induce NGF synthesis mdpi.com.

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| Murine Astroglial Cells | Erinacine A, B, C | Increased NGF secretion (250.1 ± 36.2 pg/ml for Erinacine A at 1.0 mM) | sciengine.com |

| Murine Astroglial Cells | Erinacines A-I | Stronger ability to increase NGF mRNA expression than epinephrine | mdpi.com |

| PC12 Cells | This compound | Did not stimulate NGF synthesis | mdpi.com |

A key aspect of this compound's neurotrophic activity is its ability to promote neurite outgrowth, the process by which developing neurons produce new projections as they grow and form connections. In PC12 pheochromocytoma cells, a widely used model for neuronal differentiation, this compound has been shown to potentiate NGF-induced neurite outgrowth mdpi.com. Furthermore, it has demonstrated the capacity to induce neuritogenesis in primary rat cortex neurons mdpi.com. This effect is not limited to this compound; other related compounds like Erinacine S also enhance neurite outgrowth in primary neurons from both the central (CNS) and peripheral nervous systems (PNS) jfda-online.comnih.govnih.govresearchgate.net.

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| PC12 Cells | This compound | Potentiated NGF-induced neurite outgrowth | mdpi.com |

| Primary Rat Cortex Neurons | This compound | Induced neuritogenesis | mdpi.com |

| Primary CNS and PNS Neurons | Erinacine S | Enhanced neurite outgrowth | jfda-online.comnih.govnih.govresearchgate.net |

Myelination, the formation of a lipid-rich sheath around nerve fibers, is crucial for the rapid transmission of nerve impulses. Preclinical studies have indicated that this compound plays a role in this vital process. Both this compound and Erinacine S have been found to stimulate the differentiation of precursor cells into mature oligodendrocytes, the cells responsible for producing myelin in the CNS nih.govresearchgate.net. This differentiation is accompanied by an increase in the expression of myelin basic protein (MBP), a key component of the myelin sheath nih.govresearchgate.netnih.gov.

The neurotrophic effects of this compound are underpinned by its interaction with specific molecular signaling pathways. Research has shown that the promotion of NGF-induced neurogenesis by this compound in differentiated primary cortical neurons is mediated by the TrkA receptor and is dependent on the extracellular signal-related kinase 1/2 (ERK1/2) pathway mdpi.comnih.gov. Furthermore, studies on erinacine A-enriched Hericium erinaceus mycelium suggest a modulatory role on the BDNF/PI3K/Akt/GSK-3β signaling pathways, which are critical for neuronal survival and plasticity semanticscholar.orgmdpi.com.

Neuroprotective Mechanisms

In addition to its neurotrophic properties, this compound exhibits significant neuroprotective effects, primarily through its anti-inflammatory actions within the central nervous system.

Neuroinflammation is a key contributor to the pathology of various neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory activity in several in vitro models. In lipopolysaccharide (LPS)-activated BV2 microglial cells, a model for neuroinflammation, this compound pretreatment prevented the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO) mdpi.commushroomreferences.com. It also inhibited the expression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in CTX TNA2 astrocyte cells mdpi.com.

Furthermore, this compound has been shown to protect neuronal cells from inflammation-induced cell death. It increased the viability of differentiated N2a cells that were treated with conditioned medium from LPS-stimulated BV-2 cells mdpi.com. This protective effect was associated with the suppression of c-Jun N-terminal kinase (JNK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation nih.govmdpi.com. In a co-culture model, a related compound, Erinacerin W, protected SH-SY5Y neuroblastoma cells from the overexpression of pro-inflammatory cytokines IL-6, IL-1β, and TNF-α induced by LPS-activated BV-2 microglia mdpi.comresearchgate.net.

| Cell Model | Compound | Treatment/Stimulus | Observed Anti-inflammatory Effect | Reference |

|---|---|---|---|---|

| BV-2 Microglial Cells | This compound | LPS | Prevented iNOS expression and NO production | mdpi.commushroomreferences.com |

| CTX TNA2 Astrocyte Cells | This compound | LPS | Inhibited TNF-α expression | mdpi.com |

| Differentiated N2a Cells | This compound | LPS-treated BV-2 conditioned medium | Increased cell viability; Suppressed JNK and NF-κB phosphorylation | nih.govmdpi.com |

| SH-SY5Y and BV-2 Co-culture | Erinacerin W | LPS | Protected against overexpression of IL-6, IL-1β, and TNF-α in SH-SY5Y cells | mdpi.comresearchgate.net |

Anti-inflammatory Effects in Central Nervous System Models (e.g., LPS-activated BV2 microglia, SH-SY5Y neuroinflammation models)

Inhibition of Inflammatory Cytokine Production (e.g., IL-6, IL-1β, TNF-α)

This compound has demonstrated notable anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. In a study involving a global ischemic stroke rat model, administration of erinacine A led to a reduction in the levels of acute inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) nih.govmdpi.comsemanticscholar.orgresearchgate.netsigmaaldrich.com. Similarly, erinacine A-enriched Hericium erinaceus mycelium has been shown to decrease pro-inflammatory cytokines such as IL-6 and TNF-α in plasma researchgate.net.

In in vitro models, erinacine A pretreatment effectively prevented the expression of TNF-α induced by lipopolysaccharide (LPS) in CTX TNA2 cells mdpi.com. Furthermore, in a co-culture model of LPS-activated BV2 microglia and SH-SY5Y neuroblastoma cells, a newly discovered compound, erinacerin W, along with erinacines A, C, and S, demonstrated protection against the overexpression of IL-6, IL-1β, and TNF-α nih.govmdpi.com. Another compound, erinacine C, was also found to reduce the levels of IL-6 and TNF-α in LPS-induced BV2 cells in a concentration-dependent manner nih.govresearchgate.netnih.gov. Specifically, at a concentration of 2.5 µM, erinacine C reduced IL-6 and TNF-α levels by 50% and 23%, respectively nih.gov.

Table 1: Effect of Erinacerins on Pro-inflammatory Cytokine Production

| Compound | Model | Cytokines Inhibited | Reference |

|---|---|---|---|

| This compound | Global ischemic stroke rat model | IL-1β, IL-6, TNF-α | nih.govmdpi.comsemanticscholar.orgresearchgate.netsigmaaldrich.com |

| This compound-enriched H. erinaceus mycelium | Animal model | IL-6, TNF-α | researchgate.net |

| This compound | LPS-induced CTX TNA2 cells | TNF-α | mdpi.com |

| Erinacerin W, A, C, S | LPS-activated BV2 microglia-SH-SY5Y co-culture | IL-6, IL-1β, TNF-α | nih.govmdpi.com |

| Erinacine C | LPS-induced BV2 microglial cells | IL-6, TNF-α | nih.govresearchgate.netnih.gov |

Modulation of NF-κB and MAPK Pathways

The anti-inflammatory effects of erinacerins are closely linked to their ability to modulate key signaling pathways, particularly the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Research suggests that erinacine A-enriched Hericium erinaceus mycelium may act as an anti-inflammatory agent by inhibiting the translocation of the NF-κB transcription factor researchgate.net. The NF-κB pathway is a critical regulator of pro-inflammatory gene expression researchgate.net.

Studies on erinacine C have further elucidated these mechanisms. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, erinacine C was shown to inhibit the expression of NF-κB and the phosphorylation of its inhibitory protein, IκBα nih.govresearchgate.netnih.gov. The degradation of phosphorylated IκBα typically allows for the translocation of NF-κB to the nucleus, where it induces the expression of target genes, including those for inflammatory cytokines nih.gov. By preventing this, erinacine C effectively down-regulates the inflammatory response. The use of a specific NF-κB inhibitor, QNZ, confirmed that the inhibitory effect of erinacine C on inducible nitric oxide synthase (iNOS) expression is mediated through the NF-κB signaling pathway nih.gov.

The MAPK pathway is another crucial signaling cascade involved in inflammation. In the context of ischemia-reperfusion brain injuries, erinacine A was found to attenuate the phosphorylation of p38 MAPK nih.govmdpi.comsemanticscholar.orgresearchgate.netsigmaaldrich.com. The inactivation of the p38 MAPK pathway by erinacine A contributes to its neuroprotective effects by inhibiting downstream inflammatory events mdpi.com.

Antioxidant Activity and Reduction of Oxidative Stress

The neuroprotective effects of Hericium erinaceus are partly attributed to its ability to safeguard nerve cells from death caused by oxidative stress mdpi.com. Extracts from H. erinaceus have been shown to increase antioxidant levels and inhibit apoptosis in neuronal cells subjected to oxidative stress researchgate.net.

Induction of Antioxidant Responses (e.g., Nrf2/HO-1/SOD1 pathway activation)

A key mechanism underlying the antioxidant activity of erinacerins involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes mdpi.comnih.gov. In a model of spinocerebellar ataxia type 3 (SCA3), erinacine A-enriched Hericium erinaceus mycelium ethanol extract (HEME) was found to increase the activation of Nrf2 mdpi.com. Silencing the expression of the Nrf2 protein negated many of the beneficial effects of HEME, underscoring the critical role of Nrf2 activation in its therapeutic potential mdpi.com.

The Nrf2/antioxidant response element (ARE) pathway is a central component of the cellular survival response, protecting against oxidative insults by inducing the expression of numerous antioxidant enzymes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD) mdpi.com. Studies on erinacine C have shown that it enhances the expression of Nrf2 and HO-1 proteins while inhibiting the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2 nih.govresearchgate.netnih.gov. This activation of the Nrf2/HO-1 pathway is a proposed mechanism for the anti-inflammatory and antioxidant effects of erinacine C nih.govresearchgate.netnih.gov.

Table 2: Role of Erinacerins in Activating the Nrf2 Antioxidant Pathway

| Compound/Extract | Model | Key Findings | Reference |

|---|---|---|---|

| Erinacine A-enriched HEME | Spinocerebellar Ataxia Type 3 (SCA3) cell and Drosophila models | Increased activation of Nrf2, enhanced antioxidant potency. | mdpi.com |

| Erinacine C | LPS-induced BV2 microglial cells | Enhanced expression of Nrf2 and HO-1, inhibited Keap1 protein. | nih.govresearchgate.netnih.gov |

Inhibition of Apoptosis and Enhancement of Cell Survival in Neuronal Cells

Erinacerins and extracts of Hericium erinaceus have demonstrated the ability to inhibit apoptosis and promote the survival of neuronal cells. Hericium erinaceus is recognized for its potential to protect nerve cells from apoptosis researchgate.net. In vitro studies on PC12 cells, a common model for neuronal research, showed that an extract of H. erinaceus mycelium enriched with garlic extract could partially delay the apoptosis of nerve cells mdpi.com. This was associated with a downregulation of the p21 protein, which is significantly involved in the cell cycle mdpi.com.

Furthermore, erinacine S has been found to promote neuronal regeneration in a cell-autonomous manner. It has been suggested that neurosteroids, which are promoted by erinacine S, can protect neurons against apoptosis nih.gov. In the context of glioma, a type of brain tumor, erinacerin P was found to induce apoptosis in U87 human glioma cells through the Bax/caspase-3 pathway researchgate.netnih.gov. This suggests a potential role for erinacerins in modulating apoptosis in both healthy and cancerous neuronal cells.

Protection Against Ischemia-Reperfusion Injury-Induced Neuronal Cell Death (e.g., iNOS/p38 MAPK inhibition)

This compound has shown significant neuroprotective effects in the context of ischemia-reperfusion injury, a condition that causes neuronal cell death. In a rat model of global ischemic stroke, treatment with Hericium erinaceus mycelium, which contains erinacine A, reduced the total infarcted volume of the brain nih.govmdpi.comsemanticscholar.orgresearchgate.netsigmaaldrich.com.

The mechanism behind this protection involves the modulation of several key factors. Erinacine A was found to downregulate the expression of inducible nitric oxide synthase (iNOS) and attenuate the phosphorylation of p38 mitogen-activated protein kinase (MAPK) nih.govmdpi.comsemanticscholar.orgresearchgate.netsigmaaldrich.com. The suppression of reactive nitrogen species and the downregulation of the iNOS/p38 MAPK pathway by erinacine A appear to be central to its ability to prevent ischemic injury to neurons nih.govmdpi.comsemanticscholar.org.

Attenuation of Endoplasmic Reticulum Stress-Dependent Cell Death

Compounds isolated from Hericium erinaceus have been found to possess protective activity against cell death induced by endoplasmic reticulum (ER) stress. ER stress is a major contributor to neurodegenerative diseases by triggering apoptosis in neural cells oregonstate.edunii.ac.jp.

Several compounds isolated from the scrap cultivation beds of Hericium erinaceum, including methyl 4-hydroxy-3-(3-methylbutanoyl) benzoate, 2-chloro-1,3-dimethoxy-5-methylbenzene, methyl 4-chloro-3,5-dimethoxybenzoate, and 4-chloro-3,5-dimethoxybenzaldehyde, have all shown protective activity against ER stress-dependent cell death nii.ac.jpnih.gov. Another compound, 3-hydroxy-hericenone F, also demonstrated dose-dependent protective activity against ER stress-dependent cell death in Neuro2a cells oregonstate.edu. Additionally, dilinoleoyl-phosphatidylethanolamine (DLPE), isolated from Hericium erinaceum, has been shown to protect neuronal cells from ER stress-induced cell death, at least in part, through the protein kinase C (PKC) pathway nih.gov.

Efficacy in Preclinical Disease Models

This section details the therapeutic potential of this compound in various preclinical models of neurological and psychological disorders. The findings underscore its neuroprotective and restorative properties across a spectrum of disease pathologies.

Alzheimer's Disease Models: Reduction of Amyloid-β Plaque Burden and Improvement of Cognitive Outcomes

Beyond the reduction of plaque pathology, treatment also elevated the cerebral cortex levels of insulin-degrading enzyme, an enzyme known for its role in clearing Aβ nih.gov. The number of activated microglia and astrocytes surrounding plaques in the cerebral cortex and hippocampus was also diminished, indicating a reduction in neuroinflammation. These pathological improvements were associated with better performance in tasks related to daily living skills, such as burrowing and nesting, suggesting an amelioration of cognitive and behavioral deficits characteristic of the disease nih.govresearchgate.net.

Table 1: Efficacy of this compound in Alzheimer's Disease Models

| Animal Model | Key Findings on this compound | Molecular Mechanisms |

| APPswe/PS1dE9 Transgenic Mice | - Reduced cerebral amyloid-β plaque burden and number. nih.gov - Attenuated the non-compact structure of Aβ plaques. nih.gov - Improved performance in activities of daily living (nesting, burrowing). nih.govresearchgate.net | - Increased levels of insulin-degrading enzyme. nih.gov - Diminished number of plaque-activated microglia and astrocytes. nih.gov - Potent inhibition of amyloid-β plaque formation. researchgate.net |

Parkinson's Disease Models: Amelioration of Dopaminergic Lesions, Oxidative Stress, and Motor Deficits

This compound has shown significant neuroprotective effects in preclinical models of Parkinson's disease, primarily those induced by the neurotoxins MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and lipopolysaccharide (LPS). In MPTP-induced models, post-treatment with this compound protected against dopaminergic cell loss and reduced neurotoxicity in the substantia nigra and striatum nih.govmdpi.comnih.govnih.gov. It was found to prevent the cytotoxicity of neuronal cells and decrease the production of reactive oxygen species (ROS), thereby mitigating oxidative stress researchgate.netmdpi.com. This protective action is linked to the modulation of multiple signaling pathways, including the activation of survival factors like PAK1, AKT, and ERK, and the reduction of cell death pathways involving IRE1α and TRAF2 mdpi.comnih.gov.

In LPS-induced models, which mimic the neuroinflammatory aspects of Parkinson's disease, this compound again demonstrated protective effects on dopaminergic neurons nih.govresearchgate.netnih.gov. It was shown to ameliorate microglia-mediated neuroinflammation by reducing the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and iNOS in the midbrain nih.govresearchgate.net. This anti-neuroinflammatory activity contributes to the protection of dopaminergic neurons against inflammatory factor-induced cell death nih.govresearchgate.netnih.gov.

Correspondingly, these neuroprotective and anti-inflammatory effects translate to functional improvements. In both MPTP and LPS models, this compound treatment ameliorated motor deficits, improving performance in rotarod and amphetamine-induced rotation tests nih.govnih.govnih.gov.

Table 2: Efficacy of this compound in Parkinson's Disease Models

| Animal Model | Key Findings on this compound | Molecular Mechanisms |

| MPTP-induced Neurotoxicity (Mice) | - Reduced dopaminergic cell loss in substantia nigra and striatum. nih.govnih.gov - Ameliorated motor deficits (rotarod performance). nih.govnih.gov - Decreased oxidative stress and production of reactive oxygen species (ROS). researchgate.netmdpi.com | - Activated neuronal survival pathways (PAK1, AKT, LIMK2, ERK). mdpi.comnih.gov - Reduced apoptosis and cell death pathways (IRE1α, TRAF2, ASK1). mdpi.comnih.gov - Reversed MPTP-induced decrease in pro-survival signaling. nih.gov |

| LPS-induced Neuroinflammation (Rats) | - Protected dopaminergic neurons from inflammatory damage. nih.govresearchgate.netnih.gov - Improved motor dysfunction. nih.govnih.gov - Reduced microglia-mediated neuroinflammation. nih.gov | - Reduced expression of proinflammatory mediators (TNF-α, IL-1β, iNOS). nih.govresearchgate.net - Ameliorated expression of proinflammatory genes in glial cells. nih.gov |

Ischemic Stroke Models: Neuroprotection in Transient Focal Cerebral Ischemia

In rat models of global ischemic stroke caused by the occlusion of the two common carotid arteries, this compound demonstrated significant neuroprotective effects. Treatment with Hericium erinaceus mycelium containing this compound was found to reduce the total infarcted brain volume by up to 44% researchgate.net. This protective effect appears to be mediated through the inhibition of inflammatory and cell death pathways.

Specifically, this compound was shown to reduce levels of acute inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α researchgate.net. Furthermore, it attenuated the levels of nitrotyrosine-containing proteins, which are markers of oxidative and nitrosative stress. The underlying mechanism involves the suppression of reactive nitrogen species and the downregulation of inducible NO synthase (iNOS), p38 MAPK, and CHOP, key players in ischemic injury pathways researchgate.net. In a mouse model of brain ischemia, pretreatment with this compound also led to moderate benefits in neurological deficit scores and ameliorated deficits in grip strength researchgate.net.

Table 3: Efficacy of this compound in Ischemic Stroke Models

| Animal Model | Key Findings on this compound | Molecular Mechanisms |

| Global Ischemic Stroke (Rats) | - Reduced total infarcted brain volume. researchgate.net - Attenuated levels of nitrotyrosine (marker of oxidative stress). researchgate.net | - Reduced levels of inflammatory cytokines (IL-1β, IL-6, TNF-α). researchgate.net - Downregulated iNOS, p38 MAPK, and CHOP expression. researchgate.net |

| Brain Ischemia (Mice) | - Showed moderate benefits on neurological deficit scores. researchgate.net - Ameliorated grip strength deficits. researchgate.net | Not specified in the provided context. |

Traumatic Optic Neuropathy Models: Neuroprotective Effects on Optic Nerves

This compound has demonstrated robust neuroprotective effects in a rat model of traumatic optic neuropathy induced by optic nerve crush nih.govmdpi.com. Treatment with this compound preserved visual function, as evidenced by flash visual-evoked potentials (fVEP) analysis. It significantly increased the density of surviving retinal ganglion cells (RGCs) and markedly reduced the number of apoptotic RGCs compared to controls nih.gov.

The mechanism behind this neuroprotection involves the modulation of several key pathways. This compound treatment was found to suppress neuroinflammation by reducing macrophage infiltration into the optic nerve nih.gov. On a molecular level, it decreased the expression of proteins involved in apoptosis and inflammation, such as pRIP, Caspase 8, cleaved caspase 3, TNF-α, TNFR1, IL-1β, and iNOS nih.govmdpi.com. Concurrently, it activated the Nrf2/HO-1/SOD1 antioxidative stress pathway by increasing the levels of Nuclear factor erythroid 2-related factor 2 (Nrf2), haem oxygenase-1 (HO-1), and superoxide dismutase 1 (SOD1) researchgate.netnih.govmdpi.com. These actions collectively protect RGCs from death by suppressing apoptosis, neuroinflammation, and oxidative stress nih.govmdpi.com.

Table 4: Efficacy of this compound in Traumatic Optic Neuropathy Models

| Animal Model | Key Findings on this compound | Molecular Mechanisms |

| Optic Nerve Crush (Rats) | - Preserved visual function. nih.govmdpi.com - Increased density of retinal ganglion cells (RGCs). nih.gov - Reduced RGC apoptosis. nih.gov - Reduced macrophage infiltration in the optic nerve. nih.gov | - Suppressed apoptosis (decreased pRIP, Cas8, cCas3). nih.govmdpi.com - Suppressed neuroinflammation (decreased TNF-α, TNFR1, IL-1β, iNOS). nih.govmdpi.com - Suppressed oxidative stress by activating the Nrf2/HO-1/SOD1 pathway. researchgate.netnih.govmdpi.com |

Depression and Anxiety Models: Alleviation of Depression-like Behaviors and Anxiety Symptoms

In mouse models, chronic administration of Hericium erinaceus extract, which contains erinacines, has been shown to produce anxiolytic and antidepressant-like effects nih.govresearchgate.net. Animals treated with the extract demonstrated reduced anxiety and depressive behaviors in established tests like the open field, tail suspension, and forced swim tests nih.govresearchgate.net.

The underlying mechanism for these effects appears to be linked to the promotion of adult hippocampal neurogenesis nih.govresearchgate.net. Treatment increased the number of proliferating cells and newly formed neurons in the dentate gyrus of the hippocampus researchgate.net. Further studies in animal models of depression confirmed that treatment ameliorated depressive-like behaviors and elevated the expression of several neurogenesis-related proteins, including brain-derived neurotrophic factor (BDNF), tropomyosin receptor kinase B (TrkB), and phosphorylated cAMP response element-binding protein (pCREB) semanticscholar.org. This suggests that this compound may alleviate symptoms of depression and anxiety by enhancing neurogenesis and reducing neuroinflammation through the BDNF-TrkB-CREB signaling pathway semanticscholar.org.

Table 5: Efficacy of this compound in Depression and Anxiety Models

| Animal Model | Key Findings on this compound | Molecular Mechanisms |

| Standard Adult Mice | - Exerted anxiolytic and antidepressant-like effects. nih.govresearchgate.net | - Enhanced adult hippocampal neurogenesis. nih.govresearchgate.net |

| Chronic Restraint Stress (Mice) | - Ameliorated depressive-like behaviors. semanticscholar.org | - Promoted neurogenesis and reduced neuroinflammation. semanticscholar.org - Enhanced the BDNF-TrkB-CREB signaling pathway. semanticscholar.org |

Neuropathic Pain Models

The efficacy of erinacines has been evaluated in a mouse model of neuropathic pain created by L5 spinal nerve ligation. Research indicates that while crude extracts of Hericium erinaceus mycelium can relieve neuropathic pain and reduce associated neuroinflammation, the specific effects of individual erinacines vary.

In this model, erinacine S was found to have a greater ability to suppress ATP-induced purinoceptor activation and produce more significant pain-alleviating effects than this compound researchgate.net. While extracts containing a mixture of compounds showed efficacy, studies focusing on isolated compounds suggest that this compound is less potent in this specific pain model compared to other variants like erinacine S researchgate.net.

Table 6: Efficacy of this compound in Neuropathic Pain Models

| Animal Model | Key Findings on this compound | Molecular Mechanisms |

| L5 Spinal Nerve Ligation (Mice) | - Less potent in alleviating pain compared to erinacine S. researchgate.net | - Weaker suppression of ATP-induced purinoceptor activation compared to erinacine S. researchgate.net |

Compound Reference Table

Age-Related Hearing Impairment (Presbycusis) Models

Preclinical research has investigated the potential of erinacine A-enriched Hericium erinaceus (HE) mycelia in mitigating age-related hearing impairment, also known as presbycusis. In studies utilizing senescence-accelerated prone 8 (SAMP8) mice, a recognized animal model for aging, oral administration of HE mycelia demonstrated protective effects on auditory function. The treatment was found to prevent cochlear damage by increasing the expression of neurotrophic factors within the spiral ganglion neurons (SGNs). floydfungi.ch Furthermore, it was observed to inhibit caspase-independent apoptosis signaling pathways and reduce damage to the outer hair cells (OHCs) of the cochlea. floydfungi.ch These findings from animal models suggest a potential role for erinacine A in counteracting the degenerative processes associated with presbycusis. floydfungi.ch

Other Investigated Biological Activities

This compound has demonstrated significant anticarcinogenic properties in various in vitro cancer models.

Colorectal Cancer: Studies on human colorectal cancer cell lines, DLD-1 and HCT-116, have shown that erinacine A exerts a notable cytotoxic effect. nih.govresearchgate.net Treatment with 30 µM of erinacine A led to a 53% and 60% reduction in the viability of DLD-1 and HCT-116 cells, respectively. nih.govresearchgate.net Importantly, this cytotoxic action appeared selective, as it did not affect the viability of normal human colon epithelial cells (HCoEpiC). nih.govresearchgate.net The anticancer activity in these cells is linked to the induction of apoptosis and an increase in reactive oxygen species (ROS) production. nih.govwjgnet.com

Gastric Cancer: In the context of gastric cancer, erinacine A has been shown to reduce the growth and invasiveness of TSGH9201 human gastric cancer cells. wjgnet.comresearchgate.net Treatment with erinacine A increased cytotoxicity, promoted the generation of ROS, and decreased the invasive capabilities of these cells. researchgate.netresearchgate.netepa.gov

Glioma: Research into the effects of erinacerins on human glioma cell lines has primarily focused on compounds other than this compound. Specifically, erinacerin O and erinacerin P have been identified as potential glioma inhibitors. researchgate.netbenthamdirect.comnih.gov Erinacerin P, in particular, exhibited significant cytotoxicity against the U87 human glioma cell line, inducing apoptosis and reducing cell replication. researchgate.netbenthamdirect.comnih.govbenthamscience.com

| Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Colorectal Cancer | DLD-1, HCT-116 | Showed dose-dependent cytotoxicity; a 30 µM concentration reduced viability by 53-60%. Induced apoptosis. | nih.govresearchgate.net |

| Gastric Cancer | TSGH 9201 | Increased cytotoxicity, decreased cell invasiveness, and induced apoptosis. | wjgnet.comresearchgate.netresearchgate.net |

| Glioma | U87 | Studies focused on Erinacerin P, which demonstrated significant cytotoxicity and induced apoptosis. | researchgate.netbenthamdirect.comnih.gov |

The anticarcinogenic effects of erinacine A are mediated through the activation of programmed cell death, or apoptosis, involving both intrinsic and extrinsic signaling pathways. nih.govresearchgate.net

In human colorectal cancer cells (DLD-1), erinacine A treatment triggers the extrinsic apoptosis pathway by activating death receptors and their ligands, such as Tumor Necrosis Factor Receptor (TNFR), Fas, and Fas ligand (FasL). nih.govresearchgate.netresearchgate.net This activation subsequently leads to the engagement of downstream effector caspases. nih.gov Concurrently, erinacine A stimulates the intrinsic, or mitochondria-mediated, pathway. This is characterized by the suppression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, and the activation of caspases-9 and -3. nih.govresearchgate.net The signaling cascade involving JNK/p300/p50 has also been implicated in this process. nih.gov

In human gastric cancer cells (TSGH 9201), the apoptotic mechanism induced by erinacine A involves the activation of different signaling molecules. researchgate.netresearchgate.net Research indicates that erinacine A promotes apoptosis through the sustained phosphorylation of the Focal Adhesion Kinase (FAK)/protein kinase B (AKT)/p21-activated kinase 1 (PAK1) signaling pathway. researchgate.netresearchgate.netresearchgate.net This cascade is crucial for regulating cell survival and proliferation, and its activation by erinacine A contributes to the induction of apoptosis in these cancer cells. researchgate.net

| Cancer Type | Pathway | Key Molecules Involved | Reference |

|---|---|---|---|

| Colorectal Cancer | Extrinsic Apoptosis | TNFR, Fas, Fas ligand, Caspase-8, Caspase-3 | nih.govresearchgate.net |

| Intrinsic Apoptosis | Bcl-2, Bcl-XL (inhibition); Caspase-9, Caspase-3 (activation) | nih.gov | |

| Gastric Cancer | FAK/AKT/PAK1 Signaling | FAK, AKT, PAK1 (sustained phosphorylation) | researchgate.netresearchgate.netresearchgate.net |

This compound has demonstrated immunomodulatory activities, primarily through its anti-inflammatory effects. nih.gov In preclinical models of Parkinson's disease, erinacine A was shown to protect against microglia-mediated neuroinflammation. nih.govmushroomreferences.com It achieved this by reducing the expression of pro-inflammatory cytokines. nih.gov Other related compounds from Hericium erinaceus, such as erinacerin W, have also been shown to exert immunomodulatory effects by protecting against the overexpression of inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated microglia co-culture models. nih.govresearcher.lifenih.govresearchgate.net The ability of erinacine A to modulate inflammatory responses suggests its potential as an immunomodulatory agent. mdpi.com

This compound has been identified as a compound of interest for its potential role in managing cognitive disorders. nih.govmdpi.com Computational studies utilizing deep learning and molecular modeling have predicted that erinacine A may act as an inhibitor of acetylcholinesterase (AChE). nih.gov AChE is a key enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease. jpsionline.com The computational analysis identified this compound as a promising candidate for further investigation as a potential AChE inhibitor. nih.gov

This potential mechanism is supported by broader preclinical evidence demonstrating the neuroprotective effects of erinacine A in models of neurodegenerative diseases. nih.govmdpi.com For instance, in a transgenic mouse model of Alzheimer's disease, administration of erinacine A was found to reduce the burden of amyloid-β plaques. nih.gov Its demonstrated ability to improve cognitive function in various animal models further underscores its relevance to age-related cognitive decline and neurodegenerative conditions. mdpi.commdpi.com

Structure Activity Relationship Sar Studies of Erinacerin a and Derivatives

Correlating Structural Modifications with Neurotrophic and Neuroprotective Potency

The neurotrophic potency of erinacine compounds is highly dependent on their specific chemical structures. While synthetic derivatization studies of erinacerin A are not extensively detailed in publicly available literature, comparing the activities of naturally occurring erinacines provides significant SAR insights. Erinacines are cyathane diterpenoids, and slight modifications to the substituents on this core scaffold can lead to substantial differences in their ability to stimulate Nerve Growth Factor (NGF) synthesis. cjnmcpu.com

For instance, erinacines A, B, and C, all isolated from the mycelia of Hericium erinaceus, exhibit markedly different potencies in stimulating NGF secretion in mouse astroglial cells. fungalbiotec.orgtandfonline.com Erinacine C is the most potent, followed by this compound, and then erinacine B. tandfonline.com This hierarchy of activity suggests that the specific functional groups and their stereochemistry at various positions on the cyathane skeleton are critical for biological function.

Further studies on other erinacines, such as E and F, also show varied levels of NGF stimulation, reinforcing the principle that the nature of the side chains attached to the diterpenoid core is a key determinant of neurotrophic potency. tandfonline.com The discovery of new derivatives, like erinacerin W, continues to expand the understanding of these relationships, offering more compounds for comparative analysis of neuroprotective and immunomodulatory effects. mdpi.com Erinacine A has also been shown to potentiate NGF-induced neurite outgrowth and protect neuronally-differentiated PC12 cells against NGF deprivation. wiserpub.com

Comparison of this compound Activity with Other Erinacines and Hericenones

The bioactive compounds of Hericium erinaceus are broadly classified into two main groups: erinacines, found predominantly in the mycelium, and hericenones, located in the fruiting body. mdpi.comnih.gov Both classes of molecules have demonstrated neurotrophic potential, but SAR studies reveal a generally higher potency for erinacines in stimulating NGF synthesis. tandfonline.com

Erinacines, including this compound, are low-molecular-weight compounds capable of crossing the blood-brain barrier, which is a significant advantage for exerting effects on the central nervous system. tandfonline.commdpi.comresearchgate.net In direct comparative bioassays, erinacines consistently induce higher levels of NGF secretion from astroglial cells than hericenones. tandfonline.com For example, while erinacines A and C can stimulate NGF secretion to levels of 250.1 pg/mL and 299.1 pg/mL respectively, the activity of hericenones C, D, and E under similar conditions is considerably lower. fungalbiotec.orgtandfonline.com Some research has even questioned whether hericenones are key contributors to NGF synthesis, as they failed to increase NGF mRNA expression in certain human astrocytoma cell lines, whereas the effects of erinacine A have been confirmed in animal models. nih.gov

Table 1: Comparison of NGF-Stimulating Activity in Erinacines This table shows the amount of Nerve Growth Factor (NGF) secreted by mouse astroglial cells in the presence of different erinacine compounds.

| Compound | Concentration | NGF Secretion (pg/mL) | Source |

| Erinacine A | 1.0 mM | 250.1 | fungalbiotec.orgtandfonline.com |

| Erinacine B | 1.0 mM | 129.7 | fungalbiotec.orgtandfonline.com |

| Erinacine C | 1.0 mM | 299.1 | fungalbiotec.orgtandfonline.com |

| Erinacine E | 5.0 mM | 105.0 | tandfonline.com |

| Erinacine F | 5.0 mM | 175.0 | tandfonline.com |

| Epinephrine (Control) | 1.0 mM | 69.2 | fungalbiotec.orgtandfonline.com |

Table 2: Comparison of NGF-Stimulating Activity: Hericenones This table shows the amount of Nerve Growth Factor (NGF) secreted by mouse astroglial cells in the presence of different hericenone compounds.

| Compound | Concentration | NGF Secretion (pg/mL) | Source |

| Hericenone C | 33 µg/mL | 23.5 | tandfonline.comresearchgate.net |

| Hericenone D | 33 µg/mL | 10.8 | tandfonline.comresearchgate.net |

| Hericenone E | 33 µg/mL | 13.9 | tandfonline.comresearchgate.net |

| Hericenone H | 33 µg/mL | 45.1 | tandfonline.comresearchgate.net |

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking

Computational methods like Quantitative Structure-Activity Relationships (QSAR) and molecular docking are increasingly used to predict the biological activity of natural compounds and elucidate their mechanisms of action. taylorfrancis.com These approaches are valuable for screening large libraries of phytochemicals and identifying promising drug candidates. mdpi.com

A recent study employed a combination of deep learning and molecular modeling to screen for compounds from medicinal mushrooms that could inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. nih.gov Through this computational screening, both this compound and hericenone B were identified as potential AChE inhibitors. mdpi.comnih.gov Subsequent molecular docking simulations were performed to validate these findings. The simulations analyzed the binding energy patterns between the compounds and the AChE protein, revealing that this compound and hericenone B exhibited binding profiles similar to established Alzheimer's drugs like donepezil (B133215) and galanthamine. nih.gov This suggests that part of this compound's neuroprotective effect may be mediated through the inhibition of acetylcholinesterase. Molecular docking has also been applied more broadly to the isoindolinone class of compounds from H. erinaceus to understand their neurotrophic effects. nih.gov

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For the erinacine class of compounds, the fundamental structural motif is the cyathane diterpene core, a distinctive angularly fused 5-6-7 tricyclic system. cjnmcpu.com The potent stimulating effect of erinacines A-H on NGF biosynthesis underscores the importance of this scaffold. nih.gov

This compound itself is a unique alkaloid possessing a tricyclic structure that combines features of both an isoindolinone and a chromone. cjnmcpu.com This hybrid structure is a critical pharmacophoric element. The variations in neurotrophic potency observed between erinacine A, B, and C highlight the importance of the substituents attached to this core. tandfonline.com Often, a D-xylosyl moiety is attached at the C-14 hydroxyl group of the cyathane skeleton in many erinacines, representing another key structural feature for this class of compounds. cjnmcpu.com While the precise pharmacophore for NGF stimulation has not been definitively mapped, the collective evidence strongly suggests that the activity of this compound is derived from the specific arrangement of its cyathane core, the integrated isoindolinone-chromone system, and the nature of its peripheral functional groups.

Advanced Analytical and Characterization Techniques in Erinacerin a Research

High-Resolution Mass Spectrometry (HRMS) in Structure Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and structure of erinacerin A. currenta.demdpi.com This powerful analytical tool measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to four decimal places, enabling the confident assignment of a molecular formula. currenta.demdpi.commassspeclab.com

In the study of this compound and its derivatives, techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry coupled with electrospray ionization (ESI) are frequently employed. currenta.de ESI is a soft ionization method that allows for the detection of the intact molecular ion, a crucial first step in structural analysis. currenta.demdpi.com The high resolution of these instruments also makes the isotope pattern of the molecule visible, which provides further confirmation of the elemental composition. currenta.de

Furthermore, tandem mass spectrometry (MS/MS) plays a critical role. mdpi.com In this process, the molecular ion of this compound is isolated and then fragmented. The resulting fragment ions provide valuable information about the compound's substructures, aiding in the complete structural elucidation. currenta.demdpi.com When combined with separation techniques like ultra-performance liquid chromatography (UPLC), HRMS can analyze complex mixtures and provide structural information on even minor components. currenta.de

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. ebsco.comcas.czwikipedia.org This technique provides profound insights into the molecular framework by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). ebsco.comwikipedia.org

1D NMR Techniques:

¹H NMR: Provides information about the different types of protons in the molecule and their chemical environments.

¹³C NMR: Reveals the number and types of carbon atoms present.

2D NMR Techniques: For a molecule as complex as this compound, 2D NMR spectroscopy is essential to establish the connectivity between atoms. researchgate.net These experiments correlate signals from different nuclei, painting a detailed picture of the molecular structure. wikipedia.org Commonly used 2D NMR experiments in the study of erinacine A and related compounds include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and connecting different functional groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, which is vital for determining the stereochemistry of the molecule. researchgate.net

Through the careful analysis of both 1D and 2D NMR data, researchers can definitively identify the structure of this compound and distinguish it from its closely related analogs. researchgate.netmdpi.com

Chromatographic Techniques for Purification and Quantification

Chromatography is a fundamental separation technique used extensively in this compound research for both the purification of the compound from its natural source, the mycelia of Hericium erinaceus, and for its quantification. nih.govadarshcollege.in The process relies on the differential partitioning of components between a stationary phase and a mobile phase. adarshcollege.in

Purification Methods: A common strategy for isolating this compound involves a multi-step chromatographic process. mdpi.comnih.gov

Silica (B1680970) Gel Chromatography: This normal-phase chromatography technique is often used as an initial purification step. The crude extract is applied to a column packed with silica gel, and a solvent system, typically a gradient of n-hexane and ethyl acetate, is used to separate the components based on their polarity. mdpi.commdpi.com

Reversed-Phase Chromatography: This technique, which uses a non-polar stationary phase, is highly effective for further purification. coriolis-pharma.comsigmaaldrich.comhawach.com It is particularly useful for separating this compound from its structural isomers and analogs. mdpi.comnih.gov Semi-preparative reversed-phase chromatography is often employed in the final purification stages. mdpi.comnih.gov

Quantification Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the precise quantification of this compound. longdom.org It offers high resolution and sensitivity. mdpi.comlongdom.org In a typical HPLC analysis of this compound, a reversed-phase column is used, and the compound is detected using a UV detector. mdpi.com The retention time of the this compound peak in the chromatogram allows for its identification, while the area under the peak is proportional to its concentration. researchgate.net HPLC coupled with detectors like a Charged Aerosol Detector (CAD) can be used to assess the purity of the isolated compound. mdpi.comnih.gov

A two-dimensional chromatographic approach, combining normal-phase flash chromatography with semi-preparative reversed-phase chromatography, has been shown to be a robust method for obtaining high-purity this compound. mdpi.comnih.gov

Cell-Based Screening Assays for Bioactivity Assessment

Cell-based assays are crucial for evaluating the biological activity of this compound in a physiologically relevant context. sigmaaldrich.comresearchgate.net These assays utilize living cells to investigate various cellular processes and to screen for the effects of bioactive compounds. sigmaaldrich.comresearchgate.net

In the research of this compound and related compounds, cell-based assays are employed to:

Assess Cytotoxicity: Assays like the MTT assay are used to determine the concentration range at which a compound is non-toxic to cells, which is essential for subsequent bioactivity studies. researchgate.net

Evaluate Neuroprotective Effects: The neuroprotective properties of this compound are often studied using neuronal cell lines, such as SH-SY5Y neuroblastoma cells. mdpi.comnih.gov These cells can be subjected to neurotoxic insults, and the ability of this compound to protect the cells from damage is then measured.

Investigate Anti-inflammatory Activity: To study the anti-inflammatory effects of this compound, co-culture models are often used. For instance, a model involving LPS-activated BV-2 microglia and SH-SY5Y cells can be used to assess the compound's ability to protect neurons from inflammation-induced damage. mdpi.comnih.gov

Screen for Inhibition of Cell Proliferation: Cell-based assays are also used to investigate the potential anticancer effects of this compound. For example, its ability to inhibit the proliferation of cancer cell lines like DLD-1 colorectal adenocarcinoma cells has been studied. nih.gov

These cell-based screening assays provide valuable preliminary data on the bioactivity of this compound, guiding further investigations in more complex model systems. lynceetec.com.cn

Application of In Vitro and In Vivo Model Systems for Efficacy Evaluation

To comprehensively evaluate the efficacy of this compound, researchers utilize a combination of in vitro and in vivo model systems. These models are essential for understanding the compound's mechanisms of action and its potential therapeutic effects.

In Vitro Models: In vitro studies, which are conducted in a controlled laboratory environment outside of a living organism, provide valuable insights into the molecular mechanisms of this compound. researchgate.netnih.gov These models often involve the use of cultured cells.

| In Vitro Model System | Cell Line(s) | Key Findings |

| Neuroinflammation Model | BV-2 microglia, SH-SY5Y neuroblastoma | This compound demonstrated protection against LPS-activated BV-2 cell-induced overexpression of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in SH-SY5Y cells. mdpi.comnih.gov |

| Neurotrophic Activity Model | Hippocampal neurons | Hericene A, a derivative, was found to be highly potent in inducing extensive axon outgrowth and neurite branching. biorxiv.org |

| Anticancer Activity Model | DLD-1 colorectal adenocarcinoma cells | Erinacine A was found to inhibit the proliferation of these cancer cells. nih.gov |

| In Vivo Model System | Animal Model | Key Findings |

| Cognitive Function Model | Senescence-accelerated mouse prone 8 (SAMP8) mice | Erinacine A-enriched Hericium erinaceus mycelium (EAHEM) improved learning and memory and delayed degenerative aging in the brains of mice. semanticscholar.org |

| Alzheimer's Disease Model | APPswe/PS1dE9 transgenic mice | EAHEM was shown to decrease amyloid plaque aggregation and improve cognitive disability. semanticscholar.org |

| Parkinson's Disease Model | MPTP-induced Parkinson's disease model | EAHEM significantly improved dopaminergic lesions and oxidative stress in the striatum and substantia nigra. nih.gov |

| Ischemic Stroke Model | Animal model of global ischemic stroke | Erinacine A reduced the volume of infarction. restorativemedicine.org |

| Traumatic Optic Neuropathy Model | Experimental model of traumatic optic neuropathy | Erinacine A demonstrated neuroprotective effects by suppressing apoptosis, neuroinflammation, and oxidative stress. mdpi.com |

The collective findings from these in vitro and in vivo models provide a strong foundation for the potential therapeutic applications of this compound in various neurological disorders. researchgate.net

Future Directions and Research Gaps in Erinacerin a Studies

Elucidation of Unexplored or Partial Mechanistic Pathways